Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)-
Description
This compound is a chiral cyclopentane derivative featuring a methanol group, two methyl substituents at positions 1 and 2, and a 4-methylphenyl group at position 2. Its synthesis likely involves stereoselective methods, and crystallographic tools like SHELX programs (used for small-molecule refinement) may aid in structural validation .
Properties
CAS No. |
740800-48-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
[(1R,2R)-1,2-dimethyl-2-(4-methylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C15H22O/c1-12-5-7-13(8-6-12)15(3)10-4-9-14(15,2)11-16/h5-8,16H,4,9-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
NEFGQLRTSNMYLD-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(CCC[C@@]2(C)CO)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and 4-methylphenyl groups are introduced through alkylation reactions using suitable alkylating agents.
Addition of the Methanol Group: The methanol group is added via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions. For example:
-
Ketone formation : Oxidation with reagents like PCC (pyridinium chlorochromate) or KMnO₄ under acidic conditions converts the alcohol to a ketone.
-
Carboxylic acid formation : Strong oxidizing agents (e.g., CrO₃ in H₂SO₄) can further oxidize the ketone to a carboxylic acid.
These reactions are stereochemically influenced, as the (1R,2R) configuration may stabilize intermediates or direct regioselectivity.
Etherification
The hydroxyl group participates in nucleophilic substitution to form ethers. Typical methods include:
-
Alkylation : Reaction with alkyl halides (e.g., R-X) in the presence of acid catalysts (e.g., H₂SO₄) to yield alkyl ethers .
-
Acid-catalyzed ether formation : Use of fixed-bed reactors with strong acid cation exchange resins enhances reaction efficiency.
Esterification
The alcohol reacts with carboxylic acids or acid chlorides to form esters. This is typically facilitated by acid catalysts (e.g., HCl, H₂SO₄) or enzymes under controlled conditions.
Stereochemical Effects
The (1R,2R) configuration imposes spatial constraints, potentially directing nucleophilic or electrophilic attacks to specific positions. For example, in oxidation reactions, the stereochemistry may influence the stability of the transition state or intermediate .
Reaction Conditions and Catalysts
Analytical Methods
Spectroscopic techniques are critical for characterizing reaction products:
-
NMR : Proton and carbon NMR confirm structural changes (e.g., loss of -OH signal post-oxidation).
-
IR : Tracks hydroxyl group absorption (O-H stretch at ~3300 cm⁻¹) and ester formation (C=O stretch at ~1700 cm⁻¹).
Physical Property Considerations
The compound’s physical properties (e.g., melting point, solubility) influence reaction feasibility:
Scientific Research Applications
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- (CAS No.: 740800-48-0) is an organic compound with the molecular formula and a molecular weight of 218.339 . It is characterized by a cyclopentane ring substituted with a methanol group, two methyl groups, and a 4-methylphenyl group, possessing a specific stereochemistry denoted by the (1R,2R)-configuration.
Scientific Research Applications
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- has a variety of applications in scientific research:
- Chemistry: It is used as a building block in organic synthesis for preparing more complex molecules.
- Biology: It is studied for its potential biological activity and interactions with biomolecules.
- Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
- Industry: It is utilized in the production of specialty chemicals and materials.
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is a chiral organic compound with the molecular formula . Research indicates that Cyclopentanemethanol may exhibit various biological activities due to its structural features.
Pharmacological Properties
Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes and receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in various medical applications.
Neuroactivity
Similar compounds have been studied for their neuroactive properties. For instance, related cyclopentane derivatives have shown promise in modulating neurotransmitter systems, indicating potential for further research into their effects on the nervous system.
Case Studies
Several studies highlight the biological implications of compounds structurally related to Cyclopentanemethanol:
- g-Secretase Inhibitors: Research has demonstrated that cyclopentane derivatives can act as inhibitors for g-secretase, an enzyme involved in Alzheimer's disease pathology.
- Antagonists of Human Receptors: Some studies have explored the use of cyclopentane derivatives as antagonists for various human receptors, including dopamine and adenosine receptors. These interactions may pave the way for developing new therapeutic agents targeting neurological disorders.
The mechanism by which Cyclopentanemethanol exerts its biological effects is not fully understood but may involve:
- Binding to Enzymes/Receptors: The compound may bind to specific enzymes or receptors, leading to modulation of their activity.
- Influencing Signaling Pathways: By interacting with cellular pathways, it could alter physiological responses relevant to pharmacological outcomes.
Mechanism of Action
The mechanism of action of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related cyclopentane derivatives:
*Estimated based on substituent contributions.
Key Observations:
Hydrophobicity: The target compound’s 4-methylphenyl group increases LogP compared to the purine-containing analog in but reduces it relative to the simpler (1R,2R)-1,2-dimethylcyclopentane (due to the polar methanol group) .
Solubility : The target compound’s solubility is likely lower than the purine derivative (1 g/L) due to reduced polarity .
Biological Relevance : While (±)-PPCC () shares a 4-methylphenyl group and exhibits neuroprotective effects via sigma receptors, the target compound’s cyclopentane backbone may alter receptor binding compared to PPCC’s cyclopropane core .
Stereochemical Considerations
The (1R,2R) configuration differentiates the target compound from diastereomers or enantiomers, which could exhibit divergent crystallization behaviors or biological activities. For instance, the (1R,2S,4R)-configured purine analog in has distinct hydrogen-bonding capabilities due to its stereochemistry and hydroxy group .
Biological Activity
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is a chiral organic compound with the molecular formula C15H22O and a CAS number of 740800-48-0. Its unique structure features a cyclopentane ring substituted with two methyl groups and a para-methylphenyl group. This configuration suggests potential biological activity that warrants investigation.
The compound's molecular weight is approximately 218.33 g/mol. The presence of multiple functional groups enables various chemical reactions, which can influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 740800-48-0 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | [(1R,2R)-1,2-dimethyl-2-(4-methylphenyl)cyclopentyl]methanol |
Synthesis
The synthesis of Cyclopentanemethanol typically involves multi-step organic reactions:
- Formation of the Cyclopentane Ring : Cyclization reactions using appropriate precursors.
- Introduction of Substituents : Alkylation reactions to introduce methyl and para-methylphenyl groups.
- Addition of the Methanol Group : Hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
These synthetic routes are crucial for maintaining the compound's chiral integrity while optimizing yield and purity.
Biological Activity
Research indicates that Cyclopentanemethanol may exhibit various biological activities due to its structural features. Here are some key findings:
- Pharmacological Properties : Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes and receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in various medical applications.
- Neuroactivity : Similar compounds have been studied for their neuroactive properties. For instance, related cyclopentane derivatives have shown promise in modulating neurotransmitter systems, indicating potential for further research into their effects on the nervous system.
Case Studies
Several studies highlight the biological implications of compounds structurally related to Cyclopentanemethanol:
- G-Secretase Inhibitors : Research has demonstrated that cyclopentane derivatives can act as inhibitors for g-secretase, an enzyme involved in Alzheimer's disease pathology .
- Antagonists of Human Receptors : Some studies have explored the use of cyclopentane derivatives as antagonists for various human receptors, including dopamine and adenosine receptors . These interactions may pave the way for developing new therapeutic agents targeting neurological disorders.
The mechanism by which Cyclopentanemethanol exerts its biological effects is not fully understood but may involve:
- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, leading to modulation of their activity.
- Influencing Signaling Pathways : By interacting with cellular pathways, it could alter physiological responses relevant to pharmacological outcomes.
Comparison with Similar Compounds
To better understand the uniqueness of Cyclopentanemethanol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2,2-Dimethyl-3-(3-methylphenyl)propanol | C15H22O | Similar alcohol structure; used in flavoring |
| (2R)-2-methyl-2-(4-methylphenyl)cyclopentan-1-one | C13H16O | Ketone derivative; potential pharmaceutical use |
| 1-Amino-3-(4-methylphenyl)cyclopentanol | C12H17NO | Contains an amino group; studied for neuroactivity |
Cyclopentanemethanol’s specific arrangement of substituents contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.
Q & A
Q. Critical Considerations :
- Use of chiral auxiliaries or catalysts to enforce the (1R,2R) configuration.
- Monitoring reaction progress via TLC and NMR to detect intermediate formation.
Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?
Basic Research Question
Methodological Approach :
- X-ray Crystallography : The gold standard for absolute configuration determination. Single crystals (grown from n-hexane) are analyzed to resolve bond angles and spatial arrangement of substituents. Refinement protocols (e.g., SHELXL97) ensure accuracy .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify coupling constants (e.g., vicinal J values) indicative of trans/cis relationships. NOESY correlations can confirm spatial proximity of methyl or phenyl groups .
- Circular Dichroism (CD) : For chiral centers, CD spectra provide enantiomeric excess (ee) data when compared to known standards .
How might the (1R,2R) stereochemistry of this compound influence its interaction with biological targets?
Advanced Research Question
The compound’s stereochemistry likely affects:
- Receptor Binding : The spatial arrangement of the 4-methylphenyl and dimethyl groups may enable selective interactions with hydrophobic pockets of enzymes (e.g., cytochrome P450) or G-protein-coupled receptors.
- Pathway Modulation : Potential inhibition of inflammatory pathways (e.g., COX-2) due to structural similarity to cyclohexanol derivatives, which show anti-inflammatory activity .
Experimental Design : - Docking Studies : Molecular modeling to predict binding affinities.
- In Vitro Assays : Testing against enzyme panels to identify activity profiles.
How should researchers address contradictions in reported physical properties (e.g., boiling points) of this compound across studies?
Advanced Research Question
Analytical Strategy :
- Purity Assessment : Verify sample purity via HPLC or GC-MS. Impurities can skew boiling/melting points.
- Standardized Conditions : Replicate measurements under controlled conditions (e.g., same pressure, heating rate).
- Meta-Analysis : Compare data from peer-reviewed journals vs. commercial catalogs, prioritizing studies with detailed experimental protocols .
Example : If a boiling point discrepancy exists (e.g., 162–163°C vs. 160–165°C), re-evaluate the distillation setup and calibration of thermometers .
What role does this compound serve in asymmetric catalysis or chiral resolution?
Advanced Research Question
Applications :
- Chiral Auxiliary : The rigid cyclopentane backbone and (1R,2R) configuration make it suitable for inducing asymmetry in prochiral substrates (e.g., ketones) during aldol reactions .
- Resolution Agent : Separate enantiomers via diastereomeric salt formation, leveraging its hydroxyl and aromatic groups for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
